3-[2-(3-Bromophenoxy)ethyl]thiophene
Overview
Description
“3-[2-(3-Bromophenoxy)ethyl]thiophene” is a chemical compound with the molecular formula C12H11BrOS . It has an average mass of 283.184 Da and a monoisotopic mass of 281.971405 Da . This compound has diverse applications in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . For instance, 3-Thiopheneethanol [3- (2-hydroxyethyl)thiophene] was used in the synthesis of various ether and ester derivatives such as 3- (2- (benzyloxy)ethyl)thiophene .Molecular Structure Analysis
The molecular structure of “3-[2-(3-Bromophenoxy)ethyl]thiophene” consists of a thiophene ring attached to a bromophenoxyethyl group .Chemical Reactions Analysis
Thiophene derivatives, including “3-[2-(3-Bromophenoxy)ethyl]thiophene”, can undergo various chemical reactions. For example, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry and Material Science
Thiophene derivatives, including compounds like "3-[2-(3-Bromophenoxy)ethyl]thiophene," have shown a wide range of applications in medicinal chemistry due to their valuable bioactivities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Thiophene derivatives are present in several market-leading drugs, showcasing their significance in pharmaceutical developments (Xuan, 2020).
Moreover, the application of thiophene derivatives extends beyond medicinal chemistry into the realm of organic materials. Their electronic properties have been leveraged in organic synthesis, serving as valuable intermediates in the development of agrochemicals, flavors, dyes, and especially in the field of organic electronics. The ongoing research in the synthesis and modification of thiophene derivatives underscores their potential for creating more efficient and environmentally friendly processes, as well as their role in natural product and drug synthesis. This indicates a broad spectrum of applications that likely includes "3-[2-(3-Bromophenoxy)ethyl]thiophene" (Xuan, 2020).
Environmental and Material Applications
In addition to pharmaceutical and organic electronics applications, some brominated compounds, similar in structure to "3-[2-(3-Bromophenoxy)ethyl]thiophene," are used as flame retardants. However, the environmental impact and toxicity of such brominated flame retardants have raised concerns, leading to studies on their occurrence, environmental fate, and potential risks. These studies often lead to the development of safer, more environmentally friendly flame retardants and contribute to the understanding of how such compounds interact with ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
3-[2-(3-bromophenoxy)ethyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c13-11-2-1-3-12(8-11)14-6-4-10-5-7-15-9-10/h1-3,5,7-9H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDBCLXRLTQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Bromophenoxy)ethyl]thiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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